molecular formula C17H16ClN5OS B4780656 N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4780656
M. Wt: 373.9 g/mol
InChI Key: RXKBCBUJKGSKSU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound featuring a triazole ring core substituted with a pyridin-3-yl group at position 5 and a methyl group at position 2. The triazole ring is further linked to a thioacetamide moiety, which is attached to a 5-chloro-2-methylphenyl group. Its synthesis typically involves alkylation reactions using α-chloroacetamides in the presence of potassium carbonate and acetone, with progress monitored via thin-layer chromatography .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-5-6-13(18)8-14(11)20-15(24)10-25-17-22-21-16(23(17)2)12-4-3-7-19-9-12/h3-9H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKBCBUJKGSKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an appropriate amine with acetic anhydride or acetyl chloride.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using thiol reagents.

    Final Coupling Reaction: The final compound can be obtained by coupling the chloro-substituted phenyl ring with the triazole-acetamide intermediate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia, primary and secondary amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group.

    Amines: Formed from reduction of nitro groups.

    Substituted Phenyl Derivatives: Formed from nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemical Properties and Structure

N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a complex molecular structure characterized by the presence of a triazole ring and a sulfanyl group. The molecular formula is C22H20ClN5O3SC_{22}H_{20}ClN_5O_3S with a molecular weight of approximately 469.9 g/mol. Its unique structure contributes to its biological activity and interaction with various biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives of triazole compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-727.7Apoptosis induction
Compound BT47-D39.2Cell cycle arrest

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. This compound may function by inhibiting the synthesis of ergosterol in fungal cell membranes, leading to cell death. This mechanism is similar to that employed by established antifungal agents like fluconazole.

Case Studies and Research Findings

Several studies have explored the efficacy of triazole derivatives in preclinical settings:

Case Study 1: Breast Cancer Cells

A study investigated the cytotoxic effects of a related triazole compound on breast cancer cell lines (MCF-7 and MDA-MB231). Results indicated significant inhibition of cell growth with an IC50 value indicating effective potency against these cancer types.

Case Study 2: Fungal Infections

In vitro assays demonstrated that triazole compounds exhibit antifungal activity against Candida species, indicating potential therapeutic applications in treating fungal infections resistant to conventional therapies.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to the desired therapeutic effect.

    Chemical Reactions: The compound may act as a catalyst or reactant, facilitating the formation of desired products through specific reaction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Key Structural Differences Biological Activity
Target Compound 5-chloro-2-methylphenyl, 4-methyl-5-(pyridin-3-yl) C₁₈H₁₇ClN₅OS Reference compound Under investigation
N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-4-yl instead of pyridin-3-yl C₁₈H₁₆ClN₅OS Pyridine ring orientation Not specified
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethoxyphenyl at triazole position 4 C₂₄H₂₂ClN₅O₂S Ethoxy group enhances lipophilicity Antiviral activity
N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Furan-2-yl and propenyl groups C₁₉H₁₇ClN₄O₃S Heterocyclic furan substitution Anti-inflammatory potential
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Ethyl substituents on phenyl and triazole C₂₀H₂₁N₅OS Ethyl groups improve receptor binding Orco agonist (olfactory applications)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Trifluoromethyl on phenyl C₂₃H₁₈ClF₃N₅OS Strong electron-withdrawing CF₃ group Enhanced binding affinity

Pharmacological Optimization

  • Chloro Substitutions: The 5-chloro-2-methylphenyl group in the target compound may enhance metabolic stability compared to non-halogenated analogues .
  • Pyridine vs. Furan : Pyridin-3-yl substituents (target compound) offer better π-π stacking in receptor pockets than furan-based analogues, which prioritize solubility .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN5OS, with a molecular weight of 373.9 g/mol. The compound features a triazole ring, a pyridine moiety, and a sulfanyl group, which contribute to its biological activity.

Research indicates that compounds containing triazole and pyridine structures can interact with various biological targets. The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their catalytic activity.
  • Receptor Modulation : The compound may bind to specific receptors or enzymes, altering their function and influencing metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Reference
AntimicrobialExhibits efficacy against multiple bacterial strains.
AnticancerDemonstrates cytotoxic effects on various cancer cell lines (e.g., colon carcinoma HCT-116).
Enzyme InhibitionInhibits acetylcholinesterase (AChE) and other metabolic enzymes.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against standard bacterial strains. Results indicated that the compound exhibited notable inhibition zones compared to controls, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound has significant cytotoxic effects on cancer cell lines. For instance, it was tested against HCT-116 colon carcinoma cells and demonstrated an IC50 value of approximately 6.2 μM, indicating potent anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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